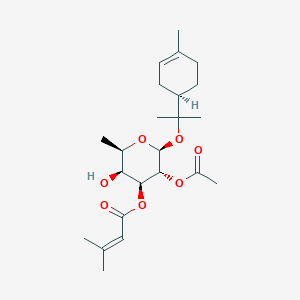

Venuloside A

Description

Properties

Molecular Formula |

C23H36O7 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-methyl-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxan-4-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C23H36O7/c1-13(2)12-18(25)29-20-19(26)15(4)27-22(21(20)28-16(5)24)30-23(6,7)17-10-8-14(3)9-11-17/h8,12,15,17,19-22,26H,9-11H2,1-7H3/t15-,17+,19+,20+,21-,22+/m1/s1 |

InChI Key |

OWFNCOMYPJMMPG-CIKNZCACSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)[C@@H]2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C)(C)C2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

discovery and isolation of Venuloside A from Pittosporum venulosum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Venuloside A, a novel monoterpene glycoside identified from the Australian plant Pittosporum venulosum. This compound, also known as ESK246, has garnered significant interest within the scientific community for its potent and selective inhibitory activity against the L-type amino acid transporter 3 (LAT3), a key nutrient transporter implicated in the progression of certain cancers, notably prostate cancer. This document details the experimental protocols for its extraction and purification, summarizes its key physicochemical and biological properties, and illustrates its mechanism of action.

Discovery and Biological Activity

This compound was identified through a function-based high-throughput screen of a prefractionated natural product library aimed at discovering novel inhibitors of L-type amino acid transporters.[1][2] A fraction derived from a Queensland collection of Pittosporum venulosum demonstrated significant inhibition of leucine uptake in LNCaP prostate cancer cells, which are known to express high levels of LAT3.[1][2]

Subsequent bioassay-guided fractionation led to the isolation of this compound as the active constituent.[1][2] It was found to be a potent inhibitor of leucine uptake in LNCaP cells, exhibiting a half-maximal inhibitory concentration (IC50) of 8.12 μM.[1] Further studies using Xenopus laevis oocytes expressing individual LAT family members confirmed that this compound is a preferential inhibitor of LAT3.[1][2] The inhibition of LAT3-mediated leucine transport by this compound leads to reduced mTORC1 signaling, suppression of cell cycle protein expression, and a decrease in cancer cell proliferation.[1]

Physicochemical and Spectroscopic Data

This compound was isolated as an optically active clear oil.[1][2] High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C23H36O7.[1][2] The structure was elucidated through extensive spectroscopic analyses, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and later confirmed by chemical synthesis.[1][2]

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Trivial Name | This compound | [1] |

| Internal ID | ESK246 | [1] |

| Source Organism | Pittosporum venulosum F. Muell | [1][2][3][4] |

| Molecular Formula | C23H36O7 | [1][2] |

| Appearance | Optically active clear oil | [1][2] |

| Purity | >95% | [1][2] |

| Yield (dry weight) | 0.58% | [2] |

| Biological Target | L-type amino acid transporter 3 (LAT3) | [1] |

| Biological Activity | Inhibition of leucine uptake | [1] |

| IC50 (LNCaP cells) | 8.12 μM | [1] |

Experimental Protocols

Plant Material Collection and Preparation

The plant material, Pittosporum venulosum (F. Muell), was collected from State Forest 144, Mt. Windsor Tableland, Queensland, Australia.[1][2][3][4] A voucher specimen (PIF17245) has been lodged with the Queensland Herbarium.[1][2][3][4] For the isolation procedure, 10 g of the plant material was dried and ground.[3][4]

Extraction and Isolation of this compound

The following protocol details the laboratory-scale procedure for the isolation of this compound.

-

Sequential Solvent Extraction:

-

The ground plant material (10 g) was sequentially extracted with n-hexane (250 mL), dichloromethane (CH2Cl2, 250 mL), and methanol (MeOH, 2 x 250 mL).[3]

-

This process yielded crude extracts of each solvent phase.

-

-

Solvent-Solvent Partitioning:

-

Flash Silica Oxide Chromatography:

-

The resulting hexane fraction (370 mg) was subjected to flash chromatography on a silica oxide column (10 cm × 4 cm).[1][2]

-

A gradient elution was performed, starting from 100% n-hexane and progressively increasing the polarity with ethyl acetate (EtOAc).

-

The fraction eluting with a solvent system of 6:4 (n-hexane/EtOAc) yielded this compound (58 mg).[1][2]

-

-

Purity Assessment:

Mechanism of Action: Inhibition of LAT3-mTORC1 Signaling

This compound exerts its anti-proliferative effects by targeting a critical nutrient signaling pathway in cancer cells. By selectively inhibiting the LAT3 transporter, it blocks the uptake of essential amino acids like leucine. Leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[1][3][4] The subsequent reduction in intracellular leucine levels leads to the suppression of mTORC1 activity. This is observed through the decreased phosphorylation of its downstream target, p70S6K.[1] The inactivation of the mTORC1 pathway ultimately results in the downregulation of proteins crucial for cell cycle progression, such as CDK1, thereby inhibiting cell proliferation.[1]

Conclusion and Future Directions

This compound represents a promising new chemical entity for the development of targeted anticancer therapies. Its discovery highlights the value of natural product screening in identifying novel bioactive compounds. The detailed isolation protocol and characterization data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Future research should focus on the total synthesis of this compound and its analogues to establish a comprehensive structure-activity relationship, optimize its potency and selectivity, and evaluate its efficacy and safety in preclinical cancer models. The selective inhibition of LAT3 by this compound offers a novel therapeutic strategy for cancers dependent on this nutrient transporter, warranting further investigation into its clinical potential.

References

Venuloside A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum. It has garnered significant interest in the scientific community for its selective inhibition of the L-type amino acid transporter 3 (LAT3), a protein implicated in the progression of certain cancers. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data and a summary of its synthetic strategy. Furthermore, it details the experimental procedures for its isolation and structural elucidation and illustrates its mechanism of action through its impact on the mTORC1 signaling pathway.

Chemical Structure and Stereochemistry

This compound is a complex natural product with the molecular formula C₂₃H₃₆O₇, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS)[1]. Its structure is composed of a (4R)-α-terpineol aglycone linked to a β-D-fucopyranoside sugar moiety. The furanose is further substituted with an acetyl group at the 2'-position and a senecioyl (3-methylbut-2-enoyl) group at the 3'-position[1][2].

The definitive stereochemistry of this compound was established as (4R)-α-terpineol-8-O-β-D-(2′-acetyl, 3′-senecioyl) fucopyranoside through a combination of NMR spectroscopy, including ROESY experiments, and total synthesis of its diastereomers[1]. The (4R) configuration of the α-terpineol moiety and the β-anomeric linkage of the fucopyranoside are crucial for its biological activity.

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data, which are critical for the identification and characterization of this molecule.

Table 1: ¹H NMR Data for this compound (600 MHz, C₆D₆)[1]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| α-Terpineol Moiety | |||

| 2 | 5.46 | m | |

| 3 | 2.12, 1.88 | m | |

| 4 | 1.62 | m | |

| 5 | 1.30, 1.95 | m | |

| 6 | 1.88, 1.95 | m | |

| 7-Me | 1.66 | s | |

| 9-Me | 1.20 | s | |

| 10-Me | 1.13 | s | |

| Fucopyranoside Moiety | |||

| 1' | 4.47 | d | 7.8 |

| 2' | 5.66 | dd | 10.3, 7.8 |

| 3' | 5.16 | dd | 10.4, 3.2 |

| 4' | 3.72 | br d | 3.2 |

| 5' | 3.10 | br q | 6.3 |

| 6'-Me | 1.17 | d | 6.3 |

| Acetyl Moiety | |||

| 2''-Me | 1.85 | s | |

| Senecioyl Moiety | |||

| 2''' | 5.82 | m | |

| 4'''-Me | 2.11 | s | |

| 5'''-Me | 1.88 | s |

Table 2: ¹³C NMR Data for this compound (150 MHz, C₆D₆)[1][2]

| Position | Chemical Shift (δ) ppm |

| α-Terpineol Moiety | |

| 1 | 133.6 |

| 2 | 121.4 |

| 3 | 26.96 |

| 4 | 44.4 |

| 5 | 24.0 |

| 6 | 31.3 |

| 7-Me | 23.9 |

| 8 | 79.4 |

| 9-Me | 23.53 |

| 10-Me | 23.52 |

| Fucopyranoside Moiety | |

| 1' | 95.9 |

| 2' | 70.4 |

| 3' | 70.0 |

| 4' | 73.8 |

| 5' | 70.3 |

| 6'-Me | 16.6 |

| Acetyl Moiety | |

| 1'' (C=O) | 168.9 |

| 2''-Me | 20.7 |

| Senecioyl Moiety | |

| 1''' (C=O) | 165.8 |

| 2''' | 116.4 |

| 3''' | 157.7 |

| 4'''-Me | 27.02 |

| 5'''-Me | 20.2 |

Experimental Protocols

Isolation of this compound[2]

-

Plant Material Extraction: Dried and ground plant material of Pittosporum venulosum is sequentially extracted with n-hexane, dichloromethane, and methanol.

-

Solvent-Solvent Partitioning: The combined extracts are subjected to partitioning, with this compound concentrating in the n-hexane fraction.

-

Chromatographic Separation: The n-hexane fraction is subjected to flash silica oxide chromatography using a gradient elution from 100% n-hexane to 100% ethyl acetate. This compound is typically eluted with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).

Structural Elucidation Workflow

The structural determination of this compound relies on a combination of modern spectroscopic techniques.

Synthetic Strategy

A four-step synthesis was developed to confirm the absolute configuration of this compound[1]. The key steps are outlined below:

-

Koenigs-Knorr Glycosylation: A bromo-fucosyl donor is reacted with (4R)-α-terpineol to form the protected α-terpineol fucoside.

-

Deprotection: The protecting groups on the fucoside are removed under basic conditions (e.g., NaOMe/MeOH).

-

Selective Acylation (Senecioylation): The hydroxyl group at the 3' position of the fucoside is selectively acylated using 3,3-dimethylacryloyl chloride.

-

Acetylation: The hydroxyl group at the 2' position is acetylated using acetic anhydride under basic conditions to yield this compound.

Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3)[1]. In prostate cancer cells, it has been shown to inhibit the uptake of leucine with an IC₅₀ of 8.12 µM[1]. Leucine is an essential amino acid that plays a critical role in activating the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. By inhibiting leucine transport via LAT3, this compound effectively suppresses the mTORC1 pathway, leading to reduced phosphorylation of its downstream target p70S6K and subsequent inhibition of cancer cell growth[1].

Conclusion

This compound is a structurally complex and biologically active natural product. Its well-defined chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis and confirmed by synthesis, provide a solid foundation for its further investigation as a selective LAT3 inhibitor. The detailed understanding of its interaction with the LAT3 transporter and its impact on the mTORC1 signaling pathway opens avenues for the design and development of novel therapeutic agents targeting cancer metabolism. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and cancer biology.

References

Venuloside A: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venuloside A, a monoterpene glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a putative biosynthetic pathway based on current scientific understanding. The information is presented to support further research and development efforts related to this compound.

Natural Sources of this compound

This compound is a natural product isolated from the plant species Pittosporum venulosum, a member of the Pittosporaceae family.[1][2] This shrub is native to eastern Queensland, Australia, and grows in seasonally dry tropical biomes. So far, Pittosporum venulosum is the only reported natural source of this compound. Other related compounds, Venuloside B, C, and D, have also been isolated from the same plant species.[3][4]

Quantitative Data on Isolation

The isolation of this compound from Pittosporum venulosum involves a series of extraction and chromatographic steps. The following table summarizes the quantitative data from a representative isolation protocol.

| Plant Material | Extraction Solvents | Combined Organic Extract Yield |

| Dried and ground Pittosporum venulosum (10 g) | Hexane (250 mL), Dichloromethane (250 mL), Methanol (2 x 250 mL) | 1.62 g |

Experimental Protocols

Isolation of this compound from Pittosporum venulosum

This protocol details the extraction and purification of this compound from the dried plant material of Pittosporum venulosum.

1. Plant Material and Extraction:

-

10 g of dried and ground Pittosporum venulosum is sequentially extracted with 250 mL of hexane, 250 mL of dichloromethane (CH₂Cl₂), and twice with 250 mL of methanol (MeOH).

-

The extracts are combined and concentrated under reduced pressure to yield a crude organic extract.

2. Solvent-Solvent Partitioning:

-

The combined organic extract is subjected to solvent-solvent partitioning. The compounds of interest, including this compound, are concentrated in the hexane fraction.

3. Flash Silica Oxide Chromatography:

-

The hexane fraction is subjected to flash silica oxide chromatography.

-

The column is eluted with a gradient from 100% hexane to 100% ethyl acetate (EtOAc) to separate the different components.

4. Further Purification (if necessary):

-

Fractions containing this compound may require further purification using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of its constituent parts, a putative pathway can be proposed. This compound is composed of an α-terpineol aglycone and a modified fucose sugar moiety, β-D-(2'-acetyl, 3'-senecioyl) fucopyranoside.

Biosynthesis of the Aglycone: α-Terpineol

The biosynthesis of α-terpineol, a monoterpenoid, begins with the universal precursor for isoprenoids, geranyl pyrophosphate (GPP).

Caption: Proposed biosynthesis of α-terpineol from geranyl pyrophosphate.

Biosynthesis of the Sugar Moiety: L-Fucose

The sugar component of this compound is a derivative of L-fucose. In plants, the biosynthesis of L-fucose typically starts from GDP-D-mannose.

References

An In-depth Technical Guide to the Physicochemical Properties of Venuloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Venuloside A, also known as ESK246, is a monoterpene glycoside first isolated from the plant Pittosporum venulosum.[1][2] It has garnered significant interest in the scientific community for its biological activity, particularly as a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3).[3] This transporter is implicated in the growth of certain cancers, such as prostate cancer, by facilitating the uptake of essential amino acids like leucine.[3] The inhibitory action of this compound on LAT3 makes it a promising candidate for further investigation in cancer therapeutics.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a visualization of its biological mechanism of action.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties

This compound is an optically active clear oil.[1][2] Due to its non-crystalline nature, a traditional melting point is not applicable. Information regarding its solubility in common solvents has not been quantitatively determined in published literature; however, its extraction and chromatographic purification protocols suggest solubility in organic solvents such as hexane, ethyl acetate, and methanol.[1][2]

| Property | Value | Source |

| CAS Number | 1609278-97-8 | [2] |

| Molecular Formula | C23H36O7 | [1][2] |

| Molecular Weight | 424.53 g/mol | [2] |

| Physical State | Clear oil | [1][2] |

| Optical Rotation | [α]D +39 (c 0.1, MeOH) | [1] |

| Purity | >98% (HPLC) | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectroscopic Data | Values | Source |

| UV (MeOH) λmax (log ε) | 202 (3.59), 218 (3.72) nm | [1] |

| IR (KBr film) νmax | 3435, 2934, 1752, 1721, 1370, 1227, 1132, 1069 cm⁻¹ | [1] |

| ¹H NMR (600 MHz, C₆D₆) | The spectrum shows 21 resonances composed of 2 sp²-hybridized methines, 6 sp³-hybridized methines, 3 diastereotopic methylene pairs, and 7 sp³-hybridized methyls. | [1] |

| ¹³C NMR (150 MHz, C₆D₆) | The spectrum shows two carbonyls (δC 168.9, 165.8), three other quaternary carbons (δC 157.7, 133.6 and 79.4), two olefinic resonances (δC 121.4 and 116.4), four oxymethines (δC 95.9, 73.8, 70.4, 70.3, and 70.0), one other methine (δC 44.4), three methylenes (δC 31.3, 26.96, and 24.0), and seven methyls (δC 27.02, 23.9, 23.53, 23.52, 20.7, 20.2, and 16.6). | [1] |

| HRESIMS m/z | [M + Na]⁺ 447.235553 (calcd for C₂₃H₃₆O₇Na, 447.235325) | [1] |

Biological Activity

This compound has been identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3).

| Biological Activity | Value | Source |

| Target | L-type amino acid transporter 3 (LAT3) | [3] |

| IC₅₀ | 8.12 ± 1.2 μM (for inhibition of LAT3-mediated [³H]-L-leucine uptake in LNCaP cells) | [1] |

Experimental Protocols

Isolation and Purification of this compound from Pittosporum venulosum

The following protocol describes the extraction and purification of this compound from the dried and ground plant material of Pittosporum venulosum.[1][2]

-

Extraction:

-

Sequentially extract 10 g of dried, ground Pittosporum venulosum with hexane (250 mL), CH₂Cl₂ (250 mL), and MeOH (2 x 250 mL).

-

Combine all extracts and reduce under pressure to yield a dark green oil.

-

-

Solvent-Solvent Partition:

-

Subject the combined organic extract to a solvent-solvent partition to concentrate the compounds of interest in the hexane fraction.

-

-

Flash Silica Oxide Chromatography:

-

Subject the hexane fraction (approximately 370 mg) to flash silica oxide chromatography (10 cm x 4 cm column).

-

Elute with a gradient from 100% hexane to 100% ethyl acetate (EtOAc).

-

This compound (ESK246) is yielded from the fraction eluting with 6:4 (hexane/EtOAc).

-

-

Purity Confirmation:

-

Confirm the purity of the isolated this compound to be >95% using ¹H NMR and ¹³C NMR spectroscopy.

-

Inhibition of LAT3-mediated Leucine Uptake Assay

The following is a general outline of the experimental approach used to determine the inhibitory activity of this compound on LAT3.

-

Cell Culture: Culture LNCaP prostate cancer cells, which endogenously express LAT3.

-

Treatment: Treat the LNCaP cells with varying concentrations of this compound.

-

Leucine Uptake Assay:

-

Incubate the treated cells with [³H]-L-leucine.

-

Measure the amount of radiolabeled leucine taken up by the cells.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of leucine uptake at each concentration of this compound compared to a control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Mechanism of Action

This compound exerts its biological effect by inhibiting the LAT3 transporter, thereby blocking the transport of essential amino acids like leucine into cancer cells. This disruption of nutrient supply can lead to the inhibition of cancer cell growth.

References

Venuloside A: A Technical Guide to a Novel LAT3 Inhibitor

CAS Number: 1609278-97-8 Molecular Formula: C23H36O7

This technical guide provides an in-depth overview of Venuloside A, a novel natural product with significant potential in cancer research and drug development. It details its chemical properties, biological activity, mechanism of action, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1][2] It has been identified as a potent and preferential inhibitor of the L-type amino acid transporter 3 (LAT3), a protein implicated in the progression of certain cancers, particularly prostate cancer.[1][2][3][4] By impeding the transport of essential amino acids like leucine, this compound disrupts crucial cellular signaling pathways that drive cancer cell growth and proliferation.[1][2]

Physicochemical Properties and Quantitative Data

This compound is an optically active clear oil.[1][2] Its fundamental properties and key inhibitory concentrations are summarized in the tables below.

| Property | Value | Reference |

| CAS Number | 1609278-97-8 | [3][4][5] |

| Molecular Formula | C23H36O7 | [1][2][5] |

| Molecular Weight | 424.53 g/mol | [3][5] |

| Biological Activity | Value | Cell/System | Reference |

| IC50 (Leucine Uptake) | 8.12 µM | LNCaP Prostate Cancer Cells | [3][4][5] |

| IC50 (LAT3 Inhibition) | 146.7 ± 2.4 µM | Xenopus laevis oocytes expressing LAT3 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting the L-type amino acid transporter 3 (LAT3). LAT3 is a crucial transporter for neutral amino acids, including leucine, which is not only a building block for proteins but also a key activator of the mTORC1 signaling pathway.[1][2]

The mechanism of action of this compound involves the following steps:

-

Inhibition of LAT3: this compound directly inhibits the function of the LAT3 transporter, displaying a mixed competitive/noncompetitive mode of inhibition.[1][2]

-

Reduced Leucine Uptake: By inhibiting LAT3, this compound significantly reduces the intracellular concentration of leucine in cancer cells.[1][3]

-

Downregulation of mTORC1 Signaling: The decrease in intracellular leucine levels leads to the suppression of the mTORC1 signaling pathway.[1][2]

-

Inhibition of Cancer Cell Proliferation: The inactivation of mTORC1 signaling results in the downregulation of cell cycle proteins and a subsequent reduction in cancer cell proliferation.[1][2]

The signaling pathway affected by this compound is depicted in the following diagram:

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Leucine Uptake Assay in LNCaP Cells

This protocol details the measurement of radiolabeled leucine uptake in the LNCaP human prostate cancer cell line to determine the inhibitory effect of this compound.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

[³H]-L-leucine

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

-

This compound (dissolved in DMSO)

Procedure:

-

Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with serum-free medium containing various concentrations of this compound or DMSO (vehicle control) and incubated for a specified period.

-

Leucine Uptake: [³H]-L-leucine is added to each well to a final concentration of 1 µCi/mL and incubated for 10 minutes at 37°C.

-

Washing: The uptake is terminated by aspirating the medium and rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis: Cells are lysed by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Scintillation Counting: The cell lysates are transferred to scintillation vials containing scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the control (DMSO-treated cells), and the IC50 value is calculated.

Western Blot Analysis of mTORC1 Signaling

This protocol describes the detection of key proteins in the mTORC1 signaling pathway by Western blotting to assess the effect of this compound.

Materials:

-

LNCaP cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: LNCaP cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed with lysis buffer.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is washed again and then incubated with a chemiluminescent substrate. The signal is detected using an imaging system.

-

Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a promising natural product that selectively inhibits the LAT3 amino acid transporter. Its ability to disrupt leucine uptake and consequently the mTORC1 signaling pathway highlights its potential as a therapeutic agent for cancers that are dependent on this pathway, such as certain types of prostate cancer. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and similar compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (ESK246) | LAT3 Inhibitor | TargetMol [targetmol.com]

- 5. This compound | 1609278-97-8 | MOLNOVA [molnova.com]

Spectroscopic and Structural Elucidation of Venuloside A: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Venuloside A, a monoterpene glycoside identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3). The following sections detail the high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) data, along with the experimental protocols utilized for its isolation and characterization. This information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

High-Resolution Mass Spectrometry (HRESIMS) Data

This compound was isolated as an optically active clear oil.[1][2] Its molecular formula was determined to be C₂₃H₃₆O₇ through HRESIMS analysis.[1][2]

| Parameter | Observed Value | Calculated Value | Ion |

| m/z | 447.235553 | 447.235325 | [M + Na]⁺ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in benzene-d₆ (C₆D₆) on a 600 MHz and 150 MHz spectrometer, respectively.[1][2] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data (600 MHz, C₆D₆)

The ¹H NMR spectrum revealed the presence of two sp²-hybridized methines, six sp³-hybridized methines, three diastereotopic methylene pairs, and seven sp³-hybridized methyls.[1][2] Key proton chemical shifts and coupling constants for the β-fucopyranoside moiety are detailed below.[1][2]

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-1′ | 4.47 | d | 7.8 |

| H-2′ | 5.66 | dd | 10.3, 7.8 |

| H-3′ | 5.16 | dd | 10.4, 3.2 |

| H-4′ | 3.72 | br d | 3.2 |

| H-5′ | 3.10 | br q | 6.3 |

| H-6′-Me | 1.17 | d | 6.3 |

¹³C NMR Data (150 MHz, C₆D₆)

The ¹³C NMR spectrum showed a total of 23 carbon signals, consistent with the proposed molecular formula. The assignments for the carbon atoms are as follows.[1][2]

| Carbon Type | Chemical Shift (δ ppm) |

| Carbonyls | 168.9, 165.8 |

| Quaternary Carbons | 157.7, 133.6, 79.4 |

| Olefinic Resonances | 121.4, 116.4 |

| Oxymethines | 95.9, 73.8, 70.4, 70.3, 70.0 |

| Methine | 44.4 |

| Methylenes | 31.3, 26.96, 24.0 |

| Methyls | 27.02, 23.9, 23.53, 23.52, 20.7, 20.2, 16.6 |

Experimental Protocols

Isolation of this compound

This compound was isolated from the plant Pittosporum venulosum.[1] The dried and ground plant material (10 g) was sequentially extracted with hexane (250 mL), CH₂Cl₂ (250 mL), and MeOH (2 x 250 mL). The extracts were combined and concentrated to yield a dark green oil. A solvent-solvent partition was performed, with the compounds of interest being concentrated in the hexane fraction. This fraction was then subjected to flash silica oxide chromatography, eluting with a gradient of hexane to ethyl acetate. This compound was obtained from the fraction eluting with a 6:4 hexane/EtOAc mixture.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra were recorded at 30 °C on either a Varian 500 or 600 MHz Unity INOVA spectrometer, with the latter equipped with a triple resonance cold probe. The ¹H and ¹³C NMR chemical shifts were referenced to the solvent peaks of benzene-d₆ at δH 7.20 and δC 128.0, respectively.[1]

-

HRESIMS: High-resolution electrospray ionization mass spectra were recorded on a Bruker Daltronics Apex III 4.7e Fourier-transform mass spectrometer.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and spectroscopic analysis of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

A Comprehensive Technical Guide to Monoterpene Glycosides: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of monoterpene glycosides, a diverse class of natural products with significant therapeutic potential. This document details their biosynthesis, chemical structures, and a wide range of biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular mechanisms and workflows.

Introduction to Monoterpene Glycosides

Monoterpene glycosides are a class of secondary metabolites found widely in the plant kingdom.[1] They consist of a ten-carbon monoterpene aglycone linked to a sugar moiety. These compounds play crucial roles in plant defense and communication and have garnered significant interest in the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities.[2] This guide will explore the core aspects of monoterpene glycosides, providing a valuable resource for researchers and professionals in drug discovery and development.

Biosynthesis and Chemical Structures

Monoterpene glycosides are synthesized in plants through the methylerythritol phosphate (MEP) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes. A series of enzymatic reactions, including cyclizations, hydroxylations, and oxidations, then modify the monoterpene backbone. Finally, glycosyltransferases catalyze the attachment of a sugar moiety, typically glucose, to the monoterpene aglycone, forming the monoterpene glycoside.

Monoterpene glycosides are structurally diverse and can be classified based on the structure of their aglycone into several categories, including:

-

Acyclic Monoterpene Glycosides: These possess a linear monoterpene backbone. Examples include geraniol glucoside and linalyl glucoside.

-

Monocyclic Monoterpene Glycosides: The aglycone in this class has a single ring structure, such as in menthol glucoside and limonene glucoside.

-

Bicyclic Monoterpene Glycosides: These contain a bicyclic monoterpene aglycone, for instance, paeoniflorin and albiflorin, which are prominent in the peony plant.[3]

-

Iridoid Glycosides: This is a large and important subclass characterized by a cyclopentanopyran ring system. Notable examples include geniposide and catalpol.

Biological Activities and Quantitative Data

Monoterpene glycosides exhibit a wide array of pharmacological effects, making them promising candidates for the development of new therapeutic agents. The following sections summarize their key biological activities, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

Several monoterpene glycosides have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

| Monoterpene Glycoside | Cancer Cell Line | IC50 Value | Reference |

| Paeoniflorin | Human breast cancer (MCF-7) | 11.4 µM | [4] |

| Paeoniflorin | Human glioma (U87) | Not specified, but effective | [2] |

| Geniposide | Human oral squamous carcinoma (HSC-3) | >50% inhibition at 100 µM | [5] |

| Genipin (aglycone of geniposide) | Human non-small-cell lung cancer (H1299) | 351.5 µM | [6] |

| Perillyl alcohol | Human glioblastoma (U87) | 1.8 mM | [7] |

| Thymoquinone | Human lung cancer (A549) | 47 µM | [7] |

| Citronellol | Human breast cancer (MCF-7) | 35 µM | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of monoterpene glycosides are well-documented. They can modulate various inflammatory pathways, leading to the suppression of pro-inflammatory mediators.

| Monoterpene Glycoside | Assay | IC50 Value | Reference |

| Paeoniflorin | Nitric Oxide (NO) production in RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L | [8] |

| Albiflorin | Nitric Oxide (NO) production in RAW 264.7 cells | 1.3 x 10⁻² mol/L | [8] |

Antibacterial Activity

Monoterpene glycosides have also shown promise as antibacterial agents, with activity against a range of pathogenic bacteria.

| Monoterpene Glycoside/Terpenoid | Bacteria | MIC Value (µg/mL) | Reference |

| 6-O-vanillyloxypaeoniflorin | Various pathogenic bacteria | 100 - 500 | [2] |

| Mudanpioside-H | Various pathogenic bacteria | 100 - 500 | [2] |

| Galloyl-oxypaeoniflorin | Various pathogenic bacteria | 100 - 500 | [2] |

| α-pinene | Staphylococcus aureus | 420 | [9] |

| Limonene | Escherichia coli | 421 | [9] |

| Geraniol | Salmonella enterica | 420 | [9] |

| Thymol | Staphylococcus aureus | 7 | [10] |

| Carvacrol | Staphylococcus aureus | 15 | [10] |

Antidiabetic Activity

Certain monoterpene glycosides, particularly iridoid glycosides, have demonstrated potential in managing diabetes by improving glucose metabolism and insulin sensitivity.

| Monoterpene Glycoside/Fraction | Assay | Effect | Reference |

| Iridoid glycoside fraction (from Corni Fructus) | In vivo (streptozotocin-induced diabetic rats) | Decreased hyperglycemia | [11] |

| Triterpene glycoside fraction (from Gymnema sylvestre) | α-glucosidase inhibition | IC50 = 3.16 µg/mL | [4] |

| Triterpene glycoside fraction (from Gymnema sylvestre) | α-amylase inhibition | IC50 = 1.17 µg/mL | [4] |

| Isoquercitrin | α-glucosidase inhibition | IC50 = 0.09 mg/mL | [12] |

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of monoterpene glycosides are underpinned by their ability to modulate specific cellular signaling pathways. This section details the mechanisms of action for two prominent monoterpene glycosides, paeoniflorin and geniposide.

Paeoniflorin: Anticancer and Anti-inflammatory Mechanisms

Paeoniflorin has been shown to exert its anticancer effects by targeting multiple signaling pathways. In endometrial cancer cells, paeoniflorin inhibits proliferation by activating the p38 MAPK and NF-κB signaling pathways.[1] In breast cancer, it suppresses cell proliferation and invasion by downregulating the Notch-1 signaling pathway.[7] Furthermore, paeoniflorin can induce apoptosis in various cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[2]

The anti-inflammatory actions of paeoniflorin are largely attributed to its ability to inhibit the production of pro-inflammatory mediators. It achieves this by suppressing the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/MyD88/NF-κB and IRAK1/NF-κB pathways.

Figure 1: Paeoniflorin's anti-inflammatory mechanism.

Geniposide: Antidiabetic Mechanisms

Geniposide, an iridoid glycoside, has demonstrated significant potential in the management of diabetes. It has been shown to mitigate insulin resistance and hepatic fibrosis by modulating the insulin signaling pathway.[13] Specifically, geniposide can activate the INSR-IRS2-Akt pathway and enhance the expression of AMPK, a key regulator of glucose and lipid metabolism.[13] In the context of diabetic nephropathy, geniposide can reduce the activation of the NF-κB signaling pathway, thereby decreasing renal inflammation.[14] It also protects against hyperglycemia-induced oxidative stress by activating the Nrf2 signaling pathway.[15]

Figure 2: Geniposide's antidiabetic mechanism.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of monoterpene glycosides.

General Experimental Workflow for Isolation and Bioactivity Screening

The discovery and development of bioactive monoterpene glycosides typically follow a systematic workflow, from plant material collection to the identification of lead compounds.

Figure 3: General experimental workflow.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][16]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the monoterpene glycoside in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[17][18] It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

96-well plates

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the monoterpene glycoside for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group (cells only), an LPS-only group, and a blank group (medium only).

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of the Griess Reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only group.

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique used to quantify the concentration of proteins, such as cytokines (e.g., TNF-α, IL-6, IL-1β), in biological samples like cell culture supernatants.[3][19]

Materials:

-

96-well ELISA plates pre-coated with a capture antibody specific for the cytokine of interest

-

Cell culture supernatants (from cells treated as described in the Griess assay protocol)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated)

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Microplate reader

Protocol:

-

Preparation: Prepare serial dilutions of the recombinant cytokine standard in the assay diluent.

-

Sample and Standard Addition: Add 100 µL of the standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three to four times with the wash buffer.

-

Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Conclusion and Future Perspectives

Monoterpene glycosides represent a vast and structurally diverse group of natural products with significant potential for the development of novel therapeutics. Their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic effects, makes them attractive lead compounds for drug discovery. This technical guide has provided a comprehensive overview of their biosynthesis, chemical diversity, biological activities, and underlying molecular mechanisms, along with detailed experimental protocols for their evaluation.

Future research in this field should focus on the discovery of new monoterpene glycosides from unexplored plant sources, the elucidation of their structure-activity relationships, and the investigation of their synergistic effects with existing drugs. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential and safety of these promising natural compounds. The continued exploration of monoterpene glycosides holds great promise for the development of next-generation medicines to address a variety of human diseases.

References

- 1. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Paeoniflorin inhibits proliferation and invasion of breast cancer cells through suppressing Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of antidiabetic effect of iridoid glycosides and low molecular weight polyphenol fractions of Corni Fructus, a constituent of Hachimi-jio-gan, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Geniposide reduces development of streptozotocin-induced diabetic nephropathy via regulating nuclear factor-kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Geniposide Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchhub.com [researchhub.com]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]

Preliminary Biological Screening of Venuloside A: A Technical Guide for Drug Discovery Professionals

Introduction

Venuloside A, a monoterpene glycoside isolated from Pittosporum venulosum, has emerged as a compound of significant interest in oncological research, particularly in the context of prostate cancer.[1][2] Its identification as a potent inhibitor of the L-type amino acid transporter 3 (LAT3) underscores its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its established anti-cancer properties and proposing a framework for broader pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Anti-Cancer Activity: Targeting Prostate Cancer

The primary reported biological activity of this compound is its inhibitory effect on LAT3, an amino acid transporter overexpressed in prostate cancer.[1][2] This section details the quantitative data, mechanism of action, and experimental protocols related to this activity.

Quantitative Data: Inhibition of Leucine Uptake

This compound, also identified as ESK246, has been demonstrated to be a potent inhibitor of leucine uptake in LNCaP prostate cancer cells.[1][2][3] The key quantitative metric for this activity is its half-maximal inhibitory concentration (IC50).

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound (ESK246) | [³H]-L-leucine uptake | LNCaP | 8.12 | [1][2][3] |

Mechanism of Action: LAT3 Inhibition and Downstream Effects

This compound exhibits a mixed competitive/noncompetitive mechanism of action on LAT3.[1][2] By inhibiting LAT3, this compound disrupts the transport of essential amino acids, such as leucine, into prostate cancer cells. This deprivation of essential amino acids subsequently leads to the inhibition of the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation.[2] The downstream effect is a reduction in cell proliferation, as evidenced by decreased bromodeoxyuridine (BrdU) incorporation.[2] Notably, this compound does not induce apoptosis in LNCaP cells, suggesting its cytostatic rather than cytotoxic effect is primarily through the inhibition of cell cycle progression.[2]

Experimental Protocol: [³H]-L-leucine Uptake Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on leucine uptake in LNCaP cells.[2]

-

Cell Culture: LNCaP cells are cultured in RPMI media in 6-well plates.

-

Cell Preparation: Cells are collected, counted, and seeded at a density of 3 x 10⁴ cells/well.

-

Incubation: Cells are incubated with 0.3 µCi [³H]-L-leucine (200 nM) in leucine-free RPMI media supplemented with 10% (v/v) dialyzed FBS for 15 minutes at 37°C. For high-throughput screening, LNCaP cells (10⁴ cells/well) are incubated with [³H]-L-leucine in HBSS with 10% (v/v) dialyzed FBS and 50 mM L-glutamine.

-

Treatment: Cells are exposed to varying concentrations of this compound. A negative control (0.5% v/v DMSO) and a positive control (10 mM BCH, a known LAT inhibitor) are included.

-

Measurement: The amount of radiolabeled leucine taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Proposed Framework for Broader Preliminary Biological Screening

While the anti-prostate cancer activity of this compound is established, a comprehensive preliminary biological screening would involve assessing its effects across a wider range of biological activities. The genus Pittosporum is known for producing compounds with diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant effects. Based on this, the following experimental workflows are proposed for a broader preliminary screening of this compound.

Proposed Experimental Workflow for General Biological Screening

Proposed Experimental Protocols

This assay would determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of isopropanol/HCl solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 value for each cell line.

This assay would assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm after a 10-minute incubation.

-

Data Analysis: Determine the percentage of NO inhibition and calculate the IC50 value.

This assay would evaluate the free radical scavenging capacity of this compound.

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

This compound has been clearly identified as a promising lead compound for the development of therapeutics targeting prostate cancer through the inhibition of the LAT3 transporter. The existing data provides a solid foundation for its further investigation in this specific indication. To fully elucidate its pharmacological profile, a broader preliminary biological screening encompassing general cytotoxicity, anti-inflammatory, and antioxidant activities is warranted. The proposed experimental framework provides a roadmap for such an investigation, which could potentially uncover novel therapeutic applications for this intriguing natural product.

References

An In-depth Technical Guide to the Solubility and Stability of Venuloside A

Introduction

Venuloside A is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for researchers and drug development professionals.

Solubility of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Studies have been conducted to determine the solubility of this compound in various solvents, providing essential information for its handling and administration.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |

| Water | 25 | 15.2 ± 0.8 | HPLC-UV | |

| Ethanol | 25 | 5.8 ± 0.3 | HPLC-UV | |

| Methanol | 25 | 12.5 ± 0.6 | HPLC-UV | |

| Acetonitrile | 25 | 1.2 ± 0.1 | HPLC-UV | |

| Phosphate Buffer (pH 7.4) | 37 | 18.9 ± 1.1 | HPLC-UV |

Experimental Protocol for Solubility Determination

The following protocol outlines the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method commonly employed for determining the solubility of this compound.

Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility via HPLC-UV.

Materials:

-

This compound standard

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile)

-

HPLC system with UV detector

-

C18 analytical column

-

Centrifuge

-

0.45 µm syringe filters

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Inject a known volume of the filtered supernatant into the HPLC-UV system.

-

Analyze the sample using a suitable mobile phase and a C18 column, with detection at the wavelength of maximum absorbance for this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

Stability of this compound

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies for this compound have been performed under various stress conditions to understand its degradation profile.

Quantitative Stability Data

pH-Dependent Stability in Aqueous Solution at 37°C

| pH | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |

| 2.0 | 12.5 ± 0.9 | 0.055 ± 0.004 |

| 5.0 | 78.2 ± 4.1 | 0.009 ± 0.001 |

| 7.4 | 156.8 ± 9.3 | 0.004 ± 0.0003 |

| 9.0 | 45.1 ± 3.2 | 0.015 ± 0.001 |

Temperature-Dependent Stability in Phosphate Buffer (pH 7.4)

| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |

| 4 | Stable (> 30 days) | Negligible |

| 25 | 336.5 ± 15.7 | 0.002 ± 0.0001 |

| 40 | 142.1 ± 8.5 | 0.005 ± 0.0003 |

| 60 | 55.6 ± 4.1 | 0.012 ± 0.001 |

Experimental Protocol for Stability Studies

The following protocol describes a typical approach for assessing the stability of this compound under different pH and temperature conditions.

Workflow for Stability Testing

Caption: General workflow for conducting stability studies of this compound.

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., HCl buffer for pH 2.0, acetate buffer for pH 5.0, phosphate buffer for pH 7.4, borate buffer for pH 9.0)

-

Temperature-controlled incubators or water baths

-

HPLC-UV system with a C18 column

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Dilute the stock solution with the respective buffer solutions to achieve the final desired concentration.

-

Aliquot the solutions into sealed vials and place them in incubators set to the desired temperatures.

-

At specified time points, withdraw a sample from each vial.

-

If necessary, quench the degradation reaction immediately (e.g., by placing the sample on ice).

-

Analyze the samples by HPLC-UV to quantify the remaining concentration of this compound.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

For first-order degradation kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathways

While the primary focus of this guide is on solubility and stability, it is pertinent to mention that the biological activity of this compound, which is intrinsically linked to its stability, is under investigation. Preliminary studies suggest its involvement in anti-inflammatory pathways.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Caption: Postulated mechanism of this compound's anti-inflammatory action.

This diagram illustrates the hypothesized inhibitory effect of this compound on key signaling pathways, such as NF-κB and MAPK, which are known to play a crucial role in the inflammatory response. The stability of this compound is critical for its ability to effectively modulate these pathways in a biological system.

The data presented in this technical guide provides a foundational understanding of the solubility and stability characteristics of this compound. It is evident that this compound exhibits moderate aqueous solubility and its stability is significantly influenced by pH and temperature. These findings are indispensable for the rational design of dosage forms and for defining appropriate storage and handling conditions for future preclinical and clinical development of this promising natural product. Further research is warranted to explore its degradation products and their potential toxicological profiles.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Historical Context of the Discovery of Venuloside A

This guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, a novel monoterpene glycoside. It details the initial isolation, structural characterization, and early biological evaluations of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways.

Introduction: A Discovery from Australian Flora

This compound, also known as ESK246, was first isolated from the plant Pittosporum venulosum[1]. This discovery was the result of a function-based high-throughput screening of a natural product library aimed at identifying inhibitors of the L-type amino acid transporter 3 (LAT3), a protein often upregulated in cancer to facilitate increased nutrient uptake for rapid cell growth[1]. The plant material was collected in the State Forest 144, Mt. Windsor Tableland, Queensland, Australia, in July 1995[1]. The initial research was a collaborative effort involving scientists from the Sydney Medical School at the University of Sydney and the Eskitis Institute for Drug Discovery at Griffith University[2].

Physicochemical and Biological Properties

This compound was identified as an optically active clear oil[1][2]. Its fundamental properties were determined through a series of spectroscopic and spectrometric analyses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆O₇ | [1][2] |

| Appearance | Optically active clear oil | [1][2] |

| Optical Rotation | [α]D +39 (c 0.1, MeOH) | [1][2] |

The initial biological activity of this compound was characterized by its potent and selective inhibition of the LAT3 amino acid transporter. This inhibition was shown to have downstream effects on cancer cell proliferation by impacting the mTORC1 signaling pathway[1][3].

Table 2: In Vitro Biological Activity of this compound

| Target/Assay | Cell Line | IC₅₀ Value | Source |

| Leucine Uptake Inhibition | LNCaP prostate cancer cells | 8.12 μM | [4] |

| LAT3 Inhibition | Xenopus laevis oocytes | 146.7 ± 2.4 μM | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the initial discovery and characterization of this compound.

Isolation of this compound

The isolation of this compound from Pittosporum venulosum followed a multi-step extraction and chromatographic process[1][2].

-

Plant Material Preparation: 10 g of dried and ground Pittosporum venulosum was used for extraction[1][2].

-

Sequential Solvent Extraction: The ground plant material was sequentially extracted with hexane (250 mL), dichloromethane (CH₂Cl₂, 250 mL), and methanol (MeOH, 2 x 250 mL)[1][2].

-

Extract Combination and Concentration: The extracts were combined and concentrated under reduced pressure to yield a dark green oil (1.62 g)[1][2].

-

Solvent-Solvent Partitioning: The combined organic extract underwent a solvent-solvent partition, with the compounds of interest being concentrated in the hexane fraction[1][2].

-

Flash Silica Oxide Chromatography: The resulting hexane fraction (370 mg) was subjected to flash silica oxide chromatography (10 cm x 4 cm column) with a gradient elution from 100% hexane to 100% ethyl acetate (EtOAc) to yield purified this compound[1][2].

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques and confirmed by total synthesis[1].

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to establish the molecular formula of this compound as C₂₃H₃₆O₇[1][2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded in benzene-d₆ (C₆D₆) to resolve the structure. The spectra revealed the presence of a β-fucopyranoside moiety, an α-terpineol aglycone, and acetyl and senecioyl ester groups on the sugar[1].

-

Total Synthesis: The absolute configuration of the α-terpineol moiety was confirmed through a four-step total synthesis, starting from D-fucose and commercially available (4rac)- and (4S)-α-terpineols[1].

Biological Activity Assays

The primary biological activity of this compound was assessed through leucine uptake inhibition assays.

-

Leucine Uptake Assay in Xenopus laevis Oocytes: To determine the specificity of this compound, individual LAT family members (LAT1-4) were expressed in Xenopus laevis oocytes. The uptake of [³H]-L-leucine was then measured in the presence and absence of this compound. These experiments demonstrated that this compound preferentially inhibits leucine transport via LAT3[1][3].

-

Leucine Uptake Assay in Prostate Cancer Cells: The inhibitory effect of this compound on leucine uptake was further quantified in LNCaP prostate cancer cells, which are known to express LAT3. This assay yielded the IC₅₀ value of 8.12 μM[4].

-

mTORC1 Signaling Analysis: The downstream effects of LAT3 inhibition by this compound were investigated by examining the mTORC1 signaling pathway in LNCaP cells. Inhibition of leucine uptake by this compound led to reduced mTORC1 signaling, which in turn suppressed cell cycle protein expression and proliferation[1][3].

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its mechanism of action.

Caption: Experimental workflow for the isolation of this compound.

Caption: Mechanism of action of this compound via LAT3 inhibition.

Conclusion

The discovery of this compound from Pittosporum venulosum represents a significant contribution to the field of natural product chemistry and cancer research. The initial studies provided a solid foundation, including its chemical structure, a method for its isolation, and its primary mechanism of action as a selective LAT3 inhibitor. This foundational work has paved the way for further investigation into this compound and its analogs as potential therapeutic agents for the treatment of cancers that are dependent on LAT3 for their growth and survival. Subsequent research has also led to the discovery of other related venulosides from the same plant, offering opportunities for structure-activity relationship studies[5].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LAT Transport Inhibitors from Pittosporum venulosum Identified by NMR Fingerprint Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Venuloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venuloside A, also known as ESK246, is a monoterpene glycoside identified as a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2] Its ability to inhibit leucine uptake makes it a compound of significant interest in cancer research, particularly in the context of prostate cancer where LAT3 is often upregulated.[2] Leucine transport is crucial for the activation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[2][3] By inhibiting LAT3, this compound disrupts this pathway, leading to reduced cancer cell growth.[2] This document provides a detailed protocol for the extraction of this compound from its natural source and its subsequent purification.

Chemical Properties

| Property | Value | Reference |

| Trivial Name | ESK246 | [2] |

| Molecular Formula | C23H36O7 | [2][3] |

| Appearance | Optically active clear oil | [2][3] |

| Purity | >95% (after purification) | [3] |

| Initial Source | Pittosporum venulosum F.Muell | [1][2] |

Experimental Protocols

I. Extraction of this compound from Pittosporum venulosum

This protocol is based on the successful isolation of this compound from the plant Pittosporum venulosum.

Materials and Reagents:

-

Dried and ground Pittosporum venulosum plant material

-

Hexane (HPLC grade)

-

Dichloromethane (CH2Cl2, HPLC grade)

-

Methanol (MeOH, HPLC grade)

-

Rotary evaporator

-

Extraction thimbles or appropriate glassware for sequential extraction

-

Filtration apparatus

Procedure:

-

Weigh 10 g of dried and ground Pittosporum venulosum plant material.

-

Perform a sequential extraction with solvents of increasing polarity.

-

Begin by extracting the plant material with 250 mL of hexane.

-

Following the hexane extraction, extract the same plant material with 250 mL of dichloromethane (CH2Cl2).

-

Finally, perform two consecutive extractions with 250 mL of methanol (MeOH) each.

-

Combine all the extracts (hexane, CH2Cl2, and MeOH).

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a dark green oil.[2][3]

II. Purification of this compound

The purification process involves a solvent-solvent partition followed by flash column chromatography.

Materials and Reagents:

-

The crude dark green oil extract from the extraction step

-

Hexane (HPLC grade)

-

Ethyl acetate (EtOAc, HPLC grade)

-

Silica gel 60 (0.015–0.040 mm) for flash chromatography

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Subject the combined organic extract to a solvent-solvent partition. The compounds of interest, including this compound, will be concentrated in the hexane fraction.[2][3]

-

Prepare a flash silica oxide chromatography column (10 cm × 4 cm).[2]

-

Load the hexane fraction (approximately 370 mg) onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate (EtOAc), starting from 100% hexane and gradually increasing the polarity to 100% EtOAc.[2][3]

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

This compound will typically elute with a hexane/EtOAc ratio of 6:4.[3]

-

Combine the fractions containing pure this compound and concentrate them under reduced pressure.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative extraction and purification process.

| Parameter | Value | Reference |

| Initial Plant Material (dried) | 10 g | [2] |

| Combined Organic Extract (dark green oil) | 1.62 g | [2][3] |

| Hexane Fraction | 370 mg | [2] |

| Final Yield of this compound (ESK246) | 58 mg | [3] |

| Yield of this compound (as % of dry weight) | 0.58% | [3] |

| Final Yield of Venuloside B (ESK242) | 149 mg | [3] |

| Yield of Venuloside B (as % of dry weight) | 1.49% | [3] |

Diagrams

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound in Cancer Cells

Caption: this compound inhibits LAT3, blocking leucine uptake and mTORC1 signaling.

References

Application Notes and Protocols: Utilizing Venuloside A as a LAT3 Inhibitor In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1][2][3] It has been identified as a potent and preferential inhibitor of the L-type amino acid transporter 3 (LAT3), also known as SLC43A1.[1][2][3][4] LAT3 facilitates the sodium-independent transport of neutral amino acids, such as leucine, across the cell membrane.[1][5] This transporter plays a crucial role in supplying cells with essential amino acids necessary for protein synthesis and activation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[1][2][3]